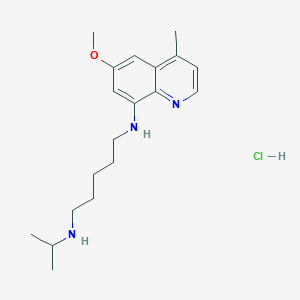
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine typically involves multiple steps, starting from the quinoline coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiparasitic effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine involves its interaction with specific molecular targets within cells. For instance, in the treatment of leishmaniasis, it is believed to interfere with the parasite’s metabolic pathways, leading to its death. The compound may also interact with cellular membranes, disrupting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-N’-(6-methoxy-4-methyl-quinolin-8-yl)-hexane-1,6-diamine: Another 8-amino quinoline derivative with similar applications.
N-(6-methoxy-4-methyl-quinolin-8-yl)-N-propan-2-yl-propane-1,3-diamine: A structurally related compound with potential therapeutic effects.
Uniqueness
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,5-diamine stands out due to its specific structural features, which may confer unique biological activities and therapeutic potential. Its combination of functional groups and molecular configuration allows it to interact with specific targets in ways that similar compounds may not .
Propiedades
Número CAS |
68219-19-2 |
|---|---|
Fórmula molecular |
C19H30ClN3O |
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C19H29N3O.ClH/c1-14(2)20-9-6-5-7-10-21-18-13-16(23-4)12-17-15(3)8-11-22-19(17)18;/h8,11-14,20-21H,5-7,9-10H2,1-4H3;1H |
Clave InChI |
GBGNWPJJFJNLCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=C(C2=NC=C1)NCCCCCNC(C)C)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


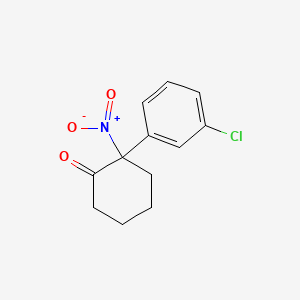
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)

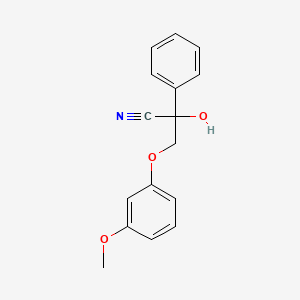

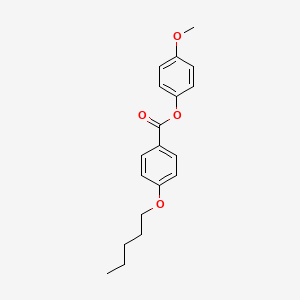
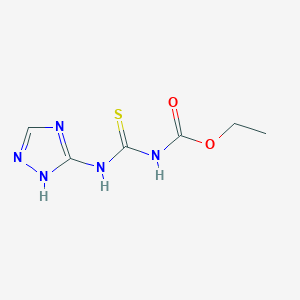

methanone](/img/structure/B14013331.png)
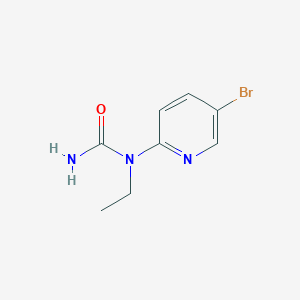


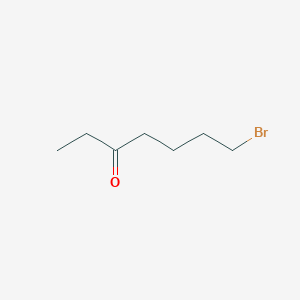
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
